molecular formula C7H16N2 B12977600 Cyclopentane-1,3-diyldimethanamine

Cyclopentane-1,3-diyldimethanamine

Cat. No.: B12977600
M. Wt: 128.22 g/mol
InChI Key: HTALOEFRFXMCFB-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-diyldimethanamine is an organic compound characterized by a cyclopentane ring substituted with two methanamine groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentane-1,3-diyldimethanamine typically involves multi-step processes. One common method starts with the Piancatelli rearrangement of furfuryl alcohol to form 4-hydroxycyclopent-2-enone. This intermediate undergoes isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which is subsequently hydrogenated over rhodium on carbon to yield cyclopentane-1,3-diamine .

Industrial Production Methods: Industrial production of this compound may involve continuous processes such as the depolymerization and hydrogenation of dicyclopentadiene. This method includes the decomposition of dicyclopentadiene at high temperatures (160-400°C) under hydrogen gas, followed by hydrogenation in a fixed bed reactor to form cyclopentane .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-1,3-diyldimethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Production of primary or secondary amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Cyclopentane-1,3-diyldimethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentane-1,3-diyldimethanamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications, depending on the specific application. The compound’s effects are mediated through pathways involving these molecular interactions, influencing the reactivity and stability of the resulting products .

Comparison with Similar Compounds

Cyclopentane-1,3-diyldimethanamine can be compared with other similar compounds such as cyclopentane-1,3-diamine and cyclopentane-1,3-diyl diradicals. These compounds share structural similarities but differ in their reactivity and applications:

This compound stands out due to its unique combination of cyclopentane and methanamine functionalities, making it a versatile compound in various fields of research and industry.

Biological Activity

Cyclopentane-1,3-diyldimethanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

This compound can be described by its molecular formula C7H14N2C_7H_{14}N_2. The compound features a cyclopentane ring with two methanamine groups attached to the 1 and 3 positions. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Antioxidant Properties : Studies indicate that the compound exhibits significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially making it useful in managing conditions like diabetes and Alzheimer's disease.
  • Antimicrobial Effects : Preliminary tests suggest that this compound may possess antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantHigh radical scavenging capacity
Enzyme InhibitionInhibits acetylcholinesterase and α-glucosidase
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Antioxidant Activity

A study conducted by researchers utilized DPPH and ABTS assays to evaluate the antioxidant capacity of this compound. Results indicated that the compound effectively scavenged free radicals, demonstrating a higher antioxidant potential than some standard antioxidants used in the study.

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results showed a dose-dependent inhibition, suggesting potential applications in treating Alzheimer's disease.

Case Study 3: Antimicrobial Properties

A series of antimicrobial tests were conducted against various bacterial strains. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound. Notably:

  • Mechanism of Action : The compound's mechanism involves interaction with cellular pathways that regulate oxidative stress and inflammation.
  • Therapeutic Potential : Its ability to inhibit specific enzymes positions it as a candidate for drug development aimed at neurodegenerative diseases and metabolic disorders.
  • Safety Profile : Preliminary toxicity studies suggest that this compound is well-tolerated at therapeutic doses.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

[3-(aminomethyl)cyclopentyl]methanamine

InChI

InChI=1S/C7H16N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-5,8-9H2

InChI Key

HTALOEFRFXMCFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CN)CN

Origin of Product

United States

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